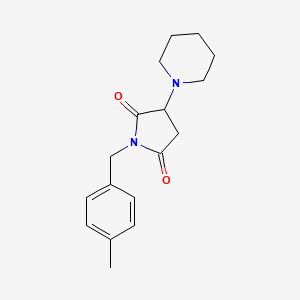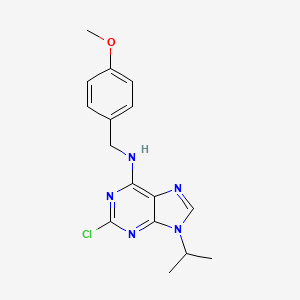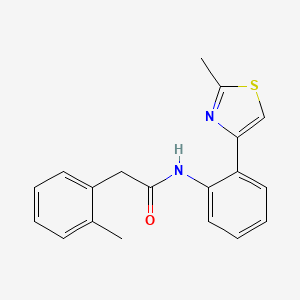![molecular formula C17H22N2O3S B2834938 8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-52-7](/img/structure/B2834938.png)
8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule. It is related to the class of compounds known as quinolines . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused with a pyridine at two adjacent carbon atoms . This specific compound seems to have additional functional groups attached to the quinoline structure, including an azepan-1-ylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. It is related to the structure of quinolines, which are bicyclic compounds consisting of a benzene ring fused to a pyridine ring . The azepan-1-ylsulfonyl group would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinolines are generally crystalline solids at room temperature, and they are often soluble in organic solvents . The presence of the azepan-1-ylsulfonyl group could potentially affect these properties .Applications De Recherche Scientifique
Synthesis of Non-Fused N-Aryl Azepanes
The compound is used in the synthesis of non-fused N-aryl azepane derivatives. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Formal Synthesis of Proheptazine Derivative
The compound has been used in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .
3. Synthesis of Complex Azepanes from Simple Nitroarenes The compound has been used in the synthesis of complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .
4. Synthesis of Azepane Analogues of Piperidine Drugs The compound has been used in the synthesis of several azepane analogues of piperidine drugs . This strategy has demonstrated the utility of the compound in drug synthesis .
5. Targeting of Fumarate Hydratase from Mycobacterium Tuberculosis The compound has been used as an allosteric modulator in the targeting of fumarate hydratase from Mycobacterium tuberculosis . This is particularly important in the development of treatments with novel modes of action for antibiotic-resistant strains of tuberculosis (TB) .
6. Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold The compound has been used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Orientations Futures
Propriétés
IUPAC Name |
6-(azepan-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-6-5-13-11-15(12-14-7-10-19(16)17(13)14)23(21,22)18-8-3-1-2-4-9-18/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMNCGZMFJBMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)


![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)

![2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2834874.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)

